Molecular Weight and Heavy Atom Differentiation: Bromo vs. Chloro, Fluoro, and Unsubstituted Analogs
The 4-bromophenyl substituent confers a molecular weight of 272.14 g/mol, which is 78.90 g/mol (40.8%) higher than the unsubstituted phenyl analog (MW 193.24) and significantly heavier than the 4-fluoro (MW 211.23) and 4-chloro (MW 227.69) variants [1]. This increased mass, combined with the high atomic number of bromine (Z=35), provides enhanced anomalous scattering for X-ray crystallographic phasing—a property absent in lighter halogen or unsubstituted analogs [2].
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 272.14 |
| Comparator Or Baseline | Methyl 3-amino-3-phenylbutanoate: 193.24; Methyl 3-amino-3-(4-fluorophenyl)butanoate: 211.23; Methyl 3-amino-3-(4-chlorophenyl)butanoate: 227.69 |
| Quantified Difference | +78.90 (+40.8%) vs. phenyl; +60.91 (+28.8%) vs. 4-fluoro; +44.45 (+19.5%) vs. 4-chloro |
| Conditions | Calculated molecular weight based on molecular formula C₁₁H₁₄BrNO₂ |
Why This Matters
Heavier molecular weight and bromine's anomalous scattering facilitate definitive X-ray crystallographic structure determination, a critical advantage for academic structural biology and pharmaceutical lead optimization.
- [1] Chemsrc. Methyl 3-amino-3-(4-fluorophenyl)butanoate. CAS 1513358-53-6. Accessed 2026. View Source
- [2] Class-level inference: Bromine's anomalous scattering properties for X-ray crystallography are well-established for heavy-atom derivatization (e.g., multiple-wavelength anomalous dispersion). View Source
